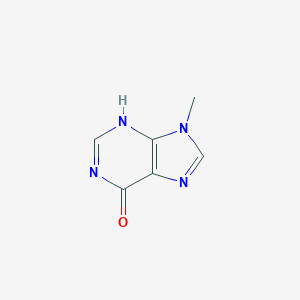

9-Methylhypoxanthine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

9-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESGUQRDJASXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236361 | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-31-0 | |

| Record name | 1,9-Dihydro-9-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylhypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 875-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-9H-purin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 9 Methylhypoxanthine

Established Synthetic Methodologies for 9-Methylhypoxanthine

Several well-documented methods exist for the preparation of this compound, each with distinct starting materials and reaction conditions.

Preparation from 7-(methylamino)oxazolo[5,4-d]pyrimidine (Method A)

A common and effective route to this compound involves the rearrangement of 7-(methylamino)oxazolo[5,4-d]pyrimidine. thieme-connect.deresearchgate.net This transformation is typically achieved by treating the starting material with an aqueous alkali solution, such as 4M sodium hydroxide. thieme-connect.deresearchgate.net The reaction mixture is stirred at room temperature and then gently warmed to facilitate the dissolution of the solid. thieme-connect.deresearchgate.net Upon cooling and neutralization with an acid like hydrochloric acid, this compound precipitates from the solution and can be collected by filtration. thieme-connect.deresearchgate.net This method has been reported to yield the product in good amounts, with one study noting a 79% yield. thieme-connect.deresearchgate.net

Preparation from 7-Alkylaminooxazolopyrimidines (Method A)

The principle described in Method A can be extended to a broader class of starting materials. 7-Alkylaminooxazolopyrimidines can be converted to their corresponding 9-alkylhypoxanthines through treatment with aqueous alkali. oup.com This approach, however, may be less suitable for producing water-soluble products due to tedious isolation processes. oup.com

Synthesis via Heating in Formamide (B127407) (Method B)

An alternative to the alkaline hydrolysis is the thermal rearrangement of 7-(methylamino)oxazolo[5,4-d]pyrimidine in formamide. thieme-connect.deresearchgate.net In this procedure, the starting material is heated in formamide to approximately 200°C for about 40 minutes. thieme-connect.deresearchgate.net After the reaction, the formamide is removed under reduced pressure, and the resulting this compound can be purified by recrystallization from water. thieme-connect.deresearchgate.net This method has also demonstrated high efficiency, providing a 79% yield in reported syntheses. thieme-connect.deresearchgate.net This thermal approach can be particularly advantageous in cases where strong alkali might cause undesirable side reactions or when the product is highly water-soluble. oup.com

Direct Cyclization from 5-amino-1-(β-D-ribofuranosyl)-1H-imidazole-4-carboxamide

9-Substituted hypoxanthines can also be synthesized from imidazole (B134444) precursors. A classical example is the synthesis of inosine (B1671953) from 5-amino-1-(β-D-ribofuranosyl)-1H-imidazole-4-carboxamide (AICA-riboside). researchgate.net This method involves a cyclization reaction to form the pyrimidine (B1678525) ring of the purine (B94841) structure. researchgate.net While this specific example leads to a ribosylated product, the underlying principle of cyclizing an imidazole derivative can be adapted for the synthesis of 9-alkylhypoxanthines.

Synthesis of Fused Pyrimidines and Conversion to 9-Alkylhypoxanthines

A general and versatile strategy for preparing 9-substituted hypoxanthines involves the synthesis of fused pyrimidine systems. oup.com One such approach begins with the reaction of 4-cyano-5-ethoxymethylenaminooxazoles with aliphatic amines to produce 7-alkylaminooxazolo[5,4-d]pyrimidines. oup.com These intermediates can then be converted into 9-alkylhypoxanthines using either Method A (aqueous alkali) or Method B (heating in formamide). oup.com This multi-step process allows for the introduction of various alkyl groups at the 9-position by selecting the appropriate aliphatic amine in the initial step. oup.com The synthesis of fused pyrimidines is a convenient method for preparing a variety of substituted purines that may be valuable for biochemical studies. oup.com

Novel Synthetic Routes and Improvements

While the established methods are robust, research continues to explore novel and improved synthetic strategies for this compound and its derivatives. One area of focus is the development of more efficient and milder reaction conditions. For instance, the use of boric acid in aqueous media has been reported as an efficient and practical method for the synthesis of fused pyrimidines. derpharmachemica.com This approach involves a three-component reaction of a β-keto ester, an aldehyde, and a heterocyclic amine at room temperature, offering high yields and environmental benefits. derpharmachemica.com

Another area of innovation lies in post-synthetic modification. A method has been developed for the site-specific modification of the N1-position of purines within DNA oligonucleotides. nih.gov This involves incorporating a protected precursor, N1-(2,4-dinitrophenyl)-2'-deoxyinosine, into an oligomer, which can then be converted to N1-methylhypoxanthine. nih.gov While this is demonstrated in a complex biological context, the underlying chemical transformation could potentially be adapted for the synthesis of the free nucleobase.

Furthermore, advancements in catalytic systems, such as the use of palladium acetate (B1210297) and BINAP for coupling reactions, have been optimized for the synthesis of related purine analogs and could potentially be applied to create more complex derivatives of this compound. nih.gov

Development of N⁹-[(TBDMS-O-ethoxy)-methyl]-hypoxanthine

The development of N⁹-[(TBDMS-O-ethoxy)-methyl]-hypoxanthine is a key step in the synthesis of certain hypoxanthine (B114508) derivatives. The synthesis involves a series of reactions with specific reagents and conditions. wikidata.org The structure of the resulting compound is typically confirmed using techniques such as ¹H NMR and elemental analysis. wikidata.org

The general steps for the synthesis are outlined in the table below:

| Step | Reagents and Conditions |

| a | Benzyl chloride, pyridine, room temperature, 2 h |

| b | ClCH₂OCH₂CH₂OAc, bovine serum albumin, 80 °C, 1.5 h |

| c | NH₃/CH₃OH, room temperature, 24 h |

| d | NaNO₂, AcOH, room temperature, 24 h |

| e | tert-butyldimethylsilyl chloride, imidazole, N,N-dimethylformamide, room temperature, 3 h |

Table 1: Reagents and conditions for the synthesis of N⁹-[(TBDMS-O-ethoxy)-methyl]-hypoxanthine. wikidata.org

Preparation of 9-substituted hypoxanthines using ethoxymethylenamino compounds and aromatic amines (Method C)

A method for the direct preparation of 9-arylhypoxanthines involves the reaction of 4-cyano-5-ethoxymethylenaminooxazoles with aromatic amines. fishersci.cawikipedia.org This approach, designated as Method C, is particularly effective for synthesizing 9-substituted hypoxanthines. fishersci.ca When using aliphatic amines, the reaction yields 7-alkylaminooxazolo[5,4-d]pyrimidines, which can then be converted to 9-alkylhypoxanthines. fishersci.ca However, with aromatic amines under more strenuous conditions, the intermediate 7-arylamino compounds directly transform into 9-arylhypoxanthines. fishersci.ca

For the synthesis of this compound, an analogous reaction with methylamine (B109427) would first produce the 7-methylaminooxazolopyrimidine intermediate, which is then converted to this compound. fishersci.ca This conversion can be achieved by treatment with aqueous alkali (Method A) or by heating in formamide (Method B). fishersci.ca

Enzymatic and Microbial Synthesis Approaches

Enzymatic and microbial methods offer an alternative to chemical synthesis for producing purine derivatives. These biological approaches can be highly specific and efficient.

A notable microbial approach for the synthesis of purine arabinosides is through transarabinosylation, a process that can utilize hypoxanthine as a substrate. wikipedia.org In this method, a microorganism, such as Enterobacter aerogenes, facilitates the transfer of an arabinosyl group from a donor molecule, like uracil (B121893) arabinoside, to a purine base. wikipedia.org This enzymatic reaction has been shown to have a broad substrate specificity, successfully producing arabinosides from both naturally occurring purines like adenine (B156593) and hypoxanthine, and unnatural purine bases. wikipedia.org

The core of this process is the action of two key enzymes: uridine (B1682114) phosphorylase and purine nucleoside phosphorylase. fishersci.ca Uridine phosphorylase first cleaves uracil arabinoside in the presence of inorganic phosphate (B84403) to yield uracil and arabinose-1-phosphate. fishersci.ca Subsequently, purine nucleoside phosphorylase catalyzes the synthesis of hypoxanthine arabinoside from hypoxanthine and arabinose-1-phosphate. fishersci.ca This two-enzyme system allows for the efficient production of purine arabinosides. fishersci.ca Research has demonstrated that this microbial method can produce various purine arabinosides, with some, such as thioguanine arabinoside and 2-methyladenine (B73300) arabinoside, exhibiting potent biological activity. wikipedia.org

Synthesis of this compound Derivatives and Analogs

The core structure of this compound serves as a scaffold for the synthesis of various derivatives and analogs, which are often explored for their potential biological activities.

Formation of 9-hydroxy-8-methylhypoxanthine

The synthesis of 9-hydroxy-8-methylhypoxanthine represents the creation of a purine N-oxide derivative. A total synthesis approach has been developed that proceeds through an imidazole N-oxide derivative. wikipedia.org The key step involves the closure of a 5-amino-1-benzyloxy-2-methylimidazole-4-carboxamide intermediate. wikipedia.org Reaction with formate (B1220265) esters leads to the formation of the hypoxanthine analog. wikipedia.org

Synthesis of Acyclic Nucleoside Analogues of Hypoxanthine

Acyclic nucleoside analogues are a significant class of compounds that have been synthesized from hypoxanthine. These molecules mimic natural nucleosides but lack the cyclic sugar moiety, a structural modification that can confer interesting biological properties.

One synthetic route to a series of 2-(aminomethyl)-9-(2-phosphonomethoxyalkyl)hypoxanthines involves the initial alkylation of a protected 2-(aminomethyl)adenine. flybase.org The resulting 9-substituted adenine derivatives are then converted to the corresponding hypoxanthine derivatives through oxodeamination, a reaction carried out using 3-methylbutyl nitrite (B80452) and dilute sulfuric acid. flybase.org The final deprotection step yields the target acyclic nucleoside analogues of hypoxanthine. flybase.org

Preparation of N1-substituted hypoxanthines, including N1-methylhypoxanthine, via post-synthetic modification

A significant advancement in the synthesis of N1-substituted hypoxanthines involves post-synthetic modification strategies. These methods are particularly valuable for creating modified oligonucleotides where direct synthesis with the desired modified base might be unstable under the reaction conditions. researchgate.net

A notable approach facilitates the site-specific modification of the N1-position of the purine ring at the oligomer level. nih.govnih.gov This involves the initial preparation of a versatile monomer containing a suitable leaving group on the base. researchgate.net For instance, 2'-deoxyinosine (B131508) can be converted to an N1-(2,4-dinitrophenyl) derivative. nih.govnih.gov This derivative is then transformed into its phosphoramidite (B1245037) monomer in a four-step process. researchgate.netnih.govnih.govpsu.edu The resulting monomer, N1-(2,4-dinitrophenyl)-2'-deoxyinosine phosphoramidite, is incorporated into oligomers using an automated DNA synthesizer. nih.govnih.govpsu.edu

Once incorporated, the N1-(2,4-dinitrophenyl)-hypoxanthine base within the synthesized oligomer serves as a precursor. researchgate.netnih.govnih.govpsu.edu Treatment with specific agents allows for the conversion of this precursor into various N1-substituted hypoxanthines. researchgate.netnih.govnih.govpsu.edu This post-synthetic substitution has been successfully employed to produce oligomers containing N1-methylhypoxanthine, N1-15N-hypoxanthine, and N1-(2-aminoethyl)-hypoxanthine. nih.govnih.govpsu.edu This method provides a reliable pathway to obtain rarely available modified nucleosides and their corresponding DNA oligomers, which are instrumental for exploring their structural and biological properties. nih.govnih.gov

Derivatives with Modified Sugars or Phosphate Moieties

The derivatization of hypoxanthine extends to modifications of the sugar and phosphate components, leading to a diverse range of analogues with potential biological activities.

Modified Sugars:

The synthesis of hypoxanthine derivatives with modified sugar moieties is a key strategy for creating novel nucleoside analogues. For example, N1-ribosyl inosine analogues can be synthesized. nih.gov A common strategy involves the use of a precursor like 6-chloropurine (B14466), which can be modified to introduce different sugar or sugar-like structures. nih.govmdpi.com

One area of investigation has been the replacement of the "southern" ribose with other linkers. For instance, N9-hydroxybutyl-N1-inosine derivatives have been prepared. nih.govmdpi.com This substitution has shown promise in related cyclic analogues for improving the inhibition of enzymes like CD38. nih.gov The synthesis of these N9-(4-hydroxybutyl)-N1-inosine derivatives often starts from 6-chloropurine to create a protected 8-bromohypoxanthine (B1496474) intermediate, which is then coupled to the desired modified sugar or linker. nih.govmdpi.com

Enzymatic synthesis also offers a powerful tool for creating modified nucleosides, often with high regioselectivity and yield without the need for extensive protecting group chemistry. researchgate.net

Modified Phosphate Moieties:

Modifications to the internucleoside phosphate groups in oligonucleotides represent another important class of derivatives. google.com These modifications can enhance properties such as nuclease resistance. Common phosphate-modified analogues include phosphorothioates and phosphorodithioates, which can be prepared using well-established solid-phase phosphoramidite chemistry. google.com H-Phosphonate chemistry is another method used to prepare oligonucleotides with multiple phosphate modifications. google.com

Furthermore, research has explored the synthesis of cyclic inosine diphosphate (B83284) ribose (cIDPR) analogues. researchgate.net The preparation of derivatives like cyclic N(1)-pentylinosine monophosphate (cpIMP) involves the cyclization of a monophosphate precursor to form a phosphodiester bond, highlighting the importance of the phosphate group's position in the cyclization step. researchgate.net

Spectroscopic and Computational Investigations of 9 Methylhypoxanthine

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy has been instrumental in characterizing the tautomeric forms of 9-methylhypoxanthine. Studies employing matrix isolation techniques combined with FTIR have revealed that the oxo tautomer is the dominant form in low-temperature argon matrices. doi.orgnih.gov However, a minor population of the hydroxy tautomer has also been detected under these conditions even before any photoirradiation. doi.orgnih.govresearchgate.net

Upon exposure to ultraviolet (UV) light (λ > 230 nm or λ > 270 nm), a phototautomeric reaction occurs, converting the oxo form to the hydroxy tautomer. doi.orgnih.govresearchgate.net This transformation is identified by comparing the experimental IR spectra with those predicted by theoretical calculations, specifically at the DFT(B3LYP)/6-31++G(d,p) level. doi.orgnih.gov The assignment of IR bands to specific normal modes is aided by these theoretical spectra. doi.orgnih.gov For instance, the stretching vibration of the N-H group in the pyrimidine (B1678525) ring is a key indicator in the experimental spectra. doi.org

Mass Spectrometry (MS) Analysis

Electrospray ionization mass spectrometry (ESI-MS) has been utilized to study the non-covalent interactions and clustering behavior of this compound. ESI-MS studies have shown that this compound can form stable cluster ions. researchgate.net Unlike its parent compound hypoxanthine (B114508), this compound has been observed to form a stable "magic number" cluster tetramer, specifically the [(MeHyp)₄ + Na]⁺ ion. researchgate.net

Further investigations have explored the ability of this compound to form octamers stabilized by alkaline earth metal cations. It was found that while this compound does not form a homogenous octamer with Ca²⁺ (the [M₈ + Ca]²⁺ ion was not detected), it can participate in the formation of "mixed" octamers with inosine (B1671953), another hypoxanthine derivative. doi.org Ions corresponding to [IₙMₘ + Ca]²⁺, where n + m = 8, have been successfully detected, indicating a capacity for co-aggregation with related nucleosides. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Coordination Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for investigating the coordination of this compound with metal ions. Studies have focused on its interaction with platinum complexes, which are relevant to the mechanism of action of platinum-based anticancer drugs. The coordination of this compound to [cis-Pt(NH₃)₂]²⁺ and [Pt(dien)]²⁺ has been examined using ¹H NMR. acs.org

Further NMR studies have characterized the reactions of platinum(IV) amine compounds with this compound at elevated temperatures. capes.gov.br The binding of this compound to [cis-Ru(2,2'-bipyridine)₂]²⁺ has also been investigated, providing insights into the binding modes of this purine (B94841) derivative with different metal centers. acs.org In studies with a Cp*Rh complex, ¹H NMR in D₂O was used to monitor the pH-dependent coordination behavior, revealing different binding modes at varying pD values. osti.gov For example, at pD 10.50, a new complex formed with significant upfield shifts of the H8 and H2 protons. osti.gov

Ultraviolet (UV) Absorption Spectroscopy and Excited States

The photophysical properties and excited-state dynamics of this compound have been extensively studied using UV absorption spectroscopy in conjunction with computational methods. Upon UV irradiation, this compound can undergo photoinduced transformations, such as the conversion from its oxo to hydroxy tautomeric form. doi.orgnih.gov

Theoretical calculations, including time-dependent density functional theory (TD-DFT) and complete active space second-order perturbation theory (CASPT2), have been employed to simulate and interpret the UV absorption spectra. aip.orgnih.govresearchgate.net These studies show that the calculated absorption spectra can accurately reproduce experimental findings. nih.govresearchgate.net The lowest electronic states are often a dark S₁(¹nπ) state and a bright S₂(¹ππ) state. rsc.org Following absorption of UV light to the S₂(¹ππ) state, the molecule typically undergoes rapid internal conversion to the S₁(¹nπ) state in approximately 100 femtoseconds. rsc.org

Investigations into the ultrafast non-adiabatic decay of this compound in aqueous solution have shown that after being populated to the bright S₁ state, it undergoes a very fast deactivation back to the ground state (S₀). nih.gov The lifetime of this excited S₁ state in an aqueous solution is predicted to be around 115.6 femtoseconds. nih.gov

Circular Dichroism Measurements of Hypoxanthine Derivatives

Circular dichroism (CD) spectroscopy provides valuable information about the helical structure and stability of nucleic acid duplexes containing hypoxanthine derivatives. While direct CD measurements specifically on this compound are not extensively detailed in the provided context, studies on related hypoxanthine-containing oligonucleotides offer relevant insights. For instance, CD spectroscopy has been used to confirm the A-like helical structure of PNA-RNA duplexes where hypoxanthine is substituted for guanine (B1146940). nih.gov These spectra typically show a negative band around 290 nm and a strong positive signal around 265 nm. nih.gov

Furthermore, computational studies on the magnetic circular dichroism (MCD) of purine and its derivative hypoxanthine have been performed. diva-portal.orgunits.it These theoretical investigations help in understanding the electronic transitions that give rise to the observed CD and MCD signals. diva-portal.orgunits.it The incorporation of hypoxanthine and other guanine analogs has been shown to stabilize specific folds in G-quadruplex structures, which can then be accurately characterized by CD and NMR measurements. nih.gov Theoretical calculations have also correlated a weak ππ* transition, not observed in the vapor phase absorption spectrum of this compound, with a circular dichroism measurement of deoxyinosine 5'-phosphate around 5.51 eV. researchgate.netfigshare.com

Quantum Chemical and Computational Modeling

Quantum chemical and computational modeling are indispensable for interpreting experimental data and providing a deeper understanding of the properties of this compound. Density Functional Theory (DFT) has been widely used to study the tautomeric equilibrium of hypoxanthine and its derivatives. acs.org Specifically, the B3LYP functional has been employed to calculate the theoretical IR spectra of this compound tautomers, which are then compared with experimental FTIR data to identify the different forms. doi.orgnih.gov

The excited-state dynamics of this compound have been investigated using a combination of quantum mechanical/molecular mechanical (QM/MM) approaches. aip.orgnih.gov These simulations reveal the pathways of non-radiative decay after photoexcitation. aip.orgnih.gov For this compound, four primary internal conversion pathways from the S₁ excited state to the S₀ ground state have been identified through conical intersections. figshare.com

Furthermore, computational studies have explored the absorption spectra of this compound in aqueous solution using models like the polarizable continuum model (PCM). aip.orgnih.gov These calculations have successfully reproduced experimental absorption spectra with high accuracy. nih.govresearchgate.net The influence of solvent on the photodynamical behavior has also been a key area of investigation, with studies showing that the solvent has a less significant impact on the excited-state lifetime of this compound compared to its parent compound, hypoxanthine. nih.gov This difference is attributed to their distinct hydrogen-bonding environments in aqueous solution. nih.gov

Density Functional Theory (DFT) Calculations for Tautomeric Forms and IR Spectra

Computational studies employing Density Functional Theory (DFT) have been instrumental in elucidating the structural and vibrational properties of this compound (9MHPX). Theoretical investigations have explored the potential tautomeric forms of the molecule, primarily the oxo and hydroxy forms. researchgate.net Calculations consistently indicate that the oxo tautomer is the dominant and most stable form. researchgate.net

Experimental validation for these theoretical findings comes from matrix isolation Fourier Transform Infrared (FTIR) spectroscopy. researchgate.netdoi.org In these experiments, this compound monomers are isolated in an inert argon matrix at low temperatures. researchgate.net The recorded IR spectra show that the oxo tautomeric form is predominant in the freshly deposited matrix. researchgate.netdoi.org However, upon UV irradiation (e.g., λ>230 nm), a proton transfer photoreaction occurs, converting the oxo form into the corresponding hydroxy tautomer. researchgate.netdoi.org

The identification of these different tautomers is achieved by comparing the experimental IR spectra with the vibrational frequencies and intensities predicted by DFT calculations, typically at the B3LYP/6-31++G(d,p) level of theory. researchgate.net This comparison allows for the confident assignment of observed IR bands to the calculated normal modes of the specific tautomers. researchgate.netdoi.org Studies on the parent compound, hypoxanthine, have also utilized DFT to analyze tautomeric equilibria and vibrational spectra, finding that the ketonic tautomers are the most stable and their calculated spectra align well with experimental data. acs.org

Table 1: Theoretical Methods in the Study of this compound Tautomers

| Computational Method | Application | Key Finding | Reference |

|---|---|---|---|

| DFT(B3LYP)/6-31++G(d,p) | Prediction of IR spectra | Identifies substrates (oxo tautomers) and products (hydroxy tautomers) of phototransformations. | researchgate.net |

| MP2 | Calculation of relative energies | Provides reliable relative electronic energies of tautomers. | doi.org |

| RHF and DFT/B3-LYP | Vibrational frequency prediction | Compared for accuracy in predicting vibrational frequencies. | researchgate.net |

Ab Initio Calculations for Electronic States and Photophysics

The photophysical properties and electronic excited states of this compound have been extensively investigated using high-level ab initio computational methods. tandfonline.comfigshare.com Techniques such as the complete active space self-consistent-field (CASSCF) and its second-order perturbation theory correction (CASPT2) have been employed to explore the low-lying electronic singlet states. tandfonline.comfigshare.comresearchgate.net

These calculations have identified several bright ππ* electronic transitions. tandfonline.comfigshare.com At the CASPT2 level, four significant ππ* transitions for 9MHPX in the vapor phase are calculated to be at approximately 4.47, 5.35, 5.97, and 6.30 eV. tandfonline.comfigshare.com These theoretical values show excellent agreement with experimental absorption peaks observed at 4.41, 5.19, 6.05, and 6.42 eV. tandfonline.comfigshare.com An additional weaker ππ* transition, computed at 5.69 eV but not seen in the vapor phase spectrum, corresponds well with circular dichroism measurements of a related derivative, deoxyinosine 5'-phosphate. tandfonline.comfigshare.com

Time-dependent density functional theory (TD-DFT) calculations, combined with a polarizable continuum model (PCM) to simulate solvent effects, have also been used to predict the absorption spectra of 9MHPX in aqueous solution. researchgate.netaip.org Methods like TD-B3LYP/PCM and TD-X3LYP/PCM reproduce the experimental findings with a high degree of accuracy, typically within 0.20 eV. researchgate.netresearchgate.net These studies confirm that upon UV irradiation, the molecule is excited to the bright S1 state, initiating its photophysical processes. researchgate.netresearchgate.net

Table 2: Calculated vs. Experimental Electronic Transitions (eV) for this compound

| Transition | CASPT2 Calculated (Vapor) | Experimental (Vapor) | TD-DFT Calculated (Aqueous) | Experimental (Aqueous) | Reference |

|---|---|---|---|---|---|

| S₀ → S₁ (ππ*) | 4.47 | 4.41 | 4.91 | ~4.59–4.77 | tandfonline.comfigshare.comaip.org |

| S₀ → S₂ (ππ*) | 5.35 | 5.19 | 5.13 | 4.98 | tandfonline.comfigshare.comresearchgate.netaip.org |

| S₀ → (ππ*) | 5.97 | 6.05 | - | - | tandfonline.comfigshare.com |

| S₀ → (ππ*) | 6.30 | 6.42 | 6.30 | ~6.20 | tandfonline.comfigshare.comresearchgate.net |

QM/MM Molecular Dynamics (MD) Simulations for Excited-State Deactivation in Solution

To understand the deactivation of photoexcited this compound in a biological environment, researchers have utilized hybrid quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations. researchgate.netaip.org This approach treats the chromophore (9MHPX) with a high-level quantum mechanical method while the surrounding solvent (typically water) is described by a classical molecular mechanics force field, such as AMBER. aip.orgrsc.org

These simulations track the trajectory of the molecule after photoexcitation, revealing an ultrafast, non-radiative deactivation from the excited S1 state back to the ground S0 state. researchgate.netaip.org The calculated lifetime of the S1 state for 9MHPX in aqueous solution is predicted to be approximately 115.6 fs. researchgate.netaip.org This is only slightly longer than its lifetime in the gas phase (88.8 fs), indicating that the water solvent does not significantly impede the deactivation process for 9MHPX. researchgate.netaip.org

This behavior contrasts sharply with its parent compound, the keto-N9H tautomer of hypoxanthine, whose excited-state lifetime is markedly longer in water compared to the gas phase. researchgate.netaip.org The difference is attributed to their distinct hydrogen-bonding environments. aip.org In the parent hypoxanthine, a strong H-bond network involving the N3 and N9-H positions and water molecules delays the decay. aip.org In 9MHPX, the methyl group at the N9 position disrupts this specific H-bond network, thus allowing for a faster decay to the ground state that is less influenced by the solvent. aip.org

Conical Intersections and Non-Adiabatic Decay Pathways

The mechanism for the ultrafast non-radiative decay of this compound involves passage through conical intersections (CIs), which are points of degeneracy between the excited (S1) and ground (S0) electronic states. tandfonline.comfigshare.comresearchgate.net These CIs act as efficient funnels for the rapid and radiationless return to the ground state. iupac.org The geometries of these critical points have been optimized using methods like the two-root state-averaged SA-2-CASSCF approach. tandfonline.comfigshare.comresearchgate.net

Studies on Ionization Energies

The ionization energies of this compound have been determined through a combination of experimental ultraviolet photoelectron spectroscopy and theoretical molecular orbital calculations. researchgate.net These studies provide fundamental information about the electronic structure of the molecule by measuring the energy required to remove electrons from different molecular orbitals.

The results distinguish between electrons in π orbitals and those in lone-pair (n) orbitals. For this compound, the ionization potentials for the three highest-energy lone-pair orbitals are approximately 9.8 eV, 10.2 eV, and 11.28 eV. researchgate.netresearchgate.net In the energy region below 13.5 eV, the photoelectron spectrum also reveals bands corresponding to four occupied π orbitals. researchgate.netresearchgate.net The ionization potentials for these π orbitals are 8.48 eV, ~10.0 eV, 10.60 eV, and ~12.9 eV. researchgate.net

Theoretical calculations using ab initio electron propagator theory have also been applied to study the ionization energies of related methylated hypoxanthine isomers, showing good agreement with experimental data and helping to confirm the presence of multiple tautomers in gas-phase experiments. aip.org

Table 3: Ionization Potentials (eV) of this compound

| Orbital Type | Ionization Potentials (eV) | Reference |

|---|---|---|

| π orbitals | 8.48, ~10.0, 10.60, ~12.9 | researchgate.net |

| Lone-pair orbitals | ~9.8, ~10.2, 11.28 | researchgate.netresearchgate.net |

Force Field Development for Nucleic Acid Components, including this compound

This compound has served as a key molecule in the development and extension of empirical force fields used for molecular mechanics and dynamics simulations of nucleic acids and related biomolecules. aip.orgresearchgate.net Force fields are sets of parameters that describe the potential energy of a system of atoms, enabling large-scale simulations that are computationally prohibitive with purely quantum mechanical methods. oup.comresearchgate.net

In the development of a new non-empirical intermolecular force field called NICE-FF, this compound was used as a target molecule to extend the parameter set beyond the standard atom types found in the four canonical DNA bases. aip.orgresearchgate.net Specifically, interaction energy datasets from this compound and pyrazinamide (B1679903) were used to introduce and parameterize three new atom types. aip.orgresearchgate.net The parametrization was based on dimer interaction energies calculated at a high level of theory (spin component scaled-MI-second order Møller–Plesset perturbation theory). aip.org

Similarly, the development of polarizable force fields, such as the one based on the classical Drude oscillator model for CHARMM, involves parameter optimization against a wide range of experimental and quantum mechanical data for nucleic acid bases and their methylated analogues, including 9-methyl-adenine and 9-methyl-guanine, to ensure accurate representation of electrostatic and intermolecular interactions. nih.gov The inclusion of molecules like this compound in these training and testing sets is crucial for creating robust and transferable force fields applicable to a wider range of biological systems, including those containing modified nucleobases. aip.orgresearchgate.net

Molecular Interactions and Coordination Chemistry of 9 Methylhypoxanthine

Metal Ion Coordination Studies

9-Methylhypoxanthine, as a model for purine (B94841) nucleobases, exhibits diverse coordination behavior with a range of metal ions. The nitrogen and oxygen atoms in its structure serve as potential donor sites for metal binding, leading to the formation of various complex structures.

The coordination of this compound (9-mhypH) with palladium(II) and platinum(II) has been a subject of significant research. Studies have reported the synthesis of new palladium and platinum complexes of the type [M(dmba)(L)(9-mhypH-N7)]ClO4, where 'M' can be Pd or Pt, 'dmba' is the N,C-chelating ligand 2-(dimethylaminomethyl)phenyl, and 'L' can be DMSO, PPh3, or PTA. rsc.orgrsc.org In these complexes, the this compound ligand coordinates to the metal center through the N7 atom. rsc.orgrsc.org

Further research has led to the preparation of Pd(II) and Pt(II) complexes with the deprotonated form of this compound (9-mhyp-N1), with the general formula [M(dmba)(L)(9-mhyp-N1)]. rsc.orgrsc.org The crystal structure of [Pt(dmba)(PPh3)(9-mhyp-N1)] has been determined, providing the first structurally confirmed example of this compound coordinating to platinum through the N1 position. rsc.orgrsc.orgresearchgate.net

Theoretical calculations using Density Functional Theory (DFT) support these experimental findings. rsc.org The calculations predict that the metal(II) center interacts most favorably with the N7 atom in the neutral this compound ligand. rsc.org However, for the deprotonated ligand, the N1 site becomes the preferred coordination site, which aligns with the experimental results observed under neutral or basic conditions, respectively. rsc.org The stepwise coordination of Pt(II) and Pd(II) metal fragments to this compound can even lead to the formation of a large, closed octadecanuclear Pt6Pd12 cluster. hoffmanlab.org

Table 1: Coordination of this compound with Pd(II) and Pt(II) Complexes

| Complex Type | Metal (M) | Ligand (L) | Coordination Site | Condition |

|---|---|---|---|---|

| [M(dmba)(L)(9-mhypH-N7)]ClO4 | Pd(II), Pt(II) | DMSO, PPh3, PTA | N7 | Neutral |

The interaction of this compound with platinum amine compounds can result in the formation of both platinum(II) and platinum(IV) adducts. capes.gov.br Studies have shown that reacting Pt(IV) amine compounds with this compound at elevated temperatures (80°C) produces a mixture of these adducts. capes.gov.br The resulting Pt(II) compounds can be characterized as Pt(II)(LL)(mHyp)2, where LL represents a chelating diamine ligand. capes.gov.br

A key difference in reactivity is observed between Pt(II) and Pt(IV) complexes. Pt(II) compounds readily react with nucleobases like this compound at the N7 position. acs.org In contrast, Pt(IV) complexes are less reactive and may react very slowly or not at all under similar conditions. acs.orgnih.gov The octahedral geometry and lower lability of Pt(IV) complexes contribute to their reduced reactivity compared to the square-planar Pt(II) complexes. nih.gov However, the presence of reducing agents, such as glutathione, can facilitate the reaction of Pt(IV) complexes with nucleobases. acs.org It is important to note that even when starting with only Pt(IV) complexes and a nucleobase, the resulting product mixtures often contain Pt(II) adducts, suggesting in-situ reduction of the platinum center can occur. researchgate.net

Silver ions (Ag+) are known to form complexes with unsaturated organic molecules, including purine derivatives. aocs.org In the case of this compound, crystallographic studies have revealed the structure of a bis(this compound)silver(I) perchlorate (B79767) monohydrate complex. researchgate.net In this structure, the silver ion is linearly coordinated to the N7 atoms of two separate this compound ligands. researchgate.netnih.gov The carbonyl oxygen atoms (O6) are not directly bonded to the silver ion. researchgate.net Instead, they participate in hydrogen bonding with a water molecule, which in turn forms a hydrogen bond with a proton on another complex cation, leading to the association of cations into dimers. researchgate.net

While N7 is a well-established binding site for silver ions due to its Lewis basicity, other potential sites on the purine ring, such as N3 and the exocyclic oxygen O6, are also considered. nih.gov For guanine (B1146940) derivatives, which are structurally related to hypoxanthine (B114508), Ag+ association with O6 has been inferred from shifts in the carbonyl stretching frequency. nih.gov Complexation can also occur at the N3 position in adenine (B156593) derivatives when the N1 and N7 sites are sterically blocked. researchgate.net

Rhodium(III) complexes are studied for their interactions with biological macromolecules like DNA and proteins such as Bovine Serum Albumin (BSA). researchgate.net While specific studies detailing the complexation of this compound with Rhodium(III) and subsequent DNA/BSA binding are limited, research on analogous systems provides valuable insights. Rhodium(III) complexes have been shown to bind efficiently with calf thymus DNA (CT-DNA) and BSA. researchgate.net

Molecular docking studies suggest that these complexes can bind to the minor groove of DNA, primarily through van der Waals forces. researchgate.net Their interaction with proteins like Human Serum Albumin (HSA) is often electrostatic, involving the hydrophobic moieties of the protein. researchgate.net The binding of such complexes to DNA and proteins is typically investigated using various spectroscopic techniques, including UV-vis spectrophotometry and fluorescence spectroscopy, as well as viscosity measurements and electrophoresis. rsc.orgrsc.org

Ruthenium(II) complexes, particularly those with polypyridyl ligands, are known to interact with DNA constituents. acs.orgresearchgate.netirb.hr Studies on the binding of cis-[Ru(2,2'-bipyridine)2]2+ with guanine derivatives, which serve as models for this compound, show that the ruthenium center coordinates to the N7 position of the purine base. acs.org This forms monofunctional adducts. researchgate.net

The interaction of ruthenium aqua complexes with 9-ethylguanine, another model nucleobase, results in a 1:1 adduct formation. nih.govresearchgate.net The rate of this adduct formation can be influenced by the specific geometry and ligands of the ruthenium complex. nih.govresearchgate.net For instance, kinetic analyses have shown significant differences in the speed of adduct formation between different isomers of a ruthenium complex, which can be attributed to factors like intramolecular hydrogen bonding and steric repulsion. researchgate.net The binding of ruthenium complexes to DNA is a critical aspect of their potential biological activity and is believed to be a key part of their mechanism of action. researchgate.net

Rhodium(III) Complexation and DNA/BSA Binding

Hydrogen Bonding Networks in Solution

Hydrogen bonding is a fundamental interaction that dictates the structure and properties of molecules in solution. mdpi.comuni-regensburg.de For this compound (9MHPX), the presence and nature of hydrogen bonds in an aqueous environment significantly influence its behavior. aip.org

Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have been employed to study the hydrogen-bonding network of 9MHPX in water. aip.org These studies revealed that the 9MHPX molecule can form intermolecular hydrogen bonds with adjacent water molecules. aip.org Specifically, a weak hydrogen bond is observed between the N3 atom of the purine ring and a water molecule. aip.org

A crucial finding is the effect of the methyl group at the N9 position. In the parent molecule, hypoxanthine, a strong hydrogen-bond network can form involving the N9-H group. aip.org However, the substitution of this hydrogen with a methyl group in this compound breaks this strong network. aip.org This alteration in the hydrogen-bonding environment is presumed to modify the excited-state photodynamical behaviors of the molecule. aip.org The acidity of the N(1)-H proton in this compound is also influenced by metal binding at the N7 position, an effect that is transmitted through the molecule's electronic system. rsc.org

Host-Guest Chemistry with Organometallic Supramolecular Structures

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. wikipedia.org This principle has been extended to organometallic systems, where metal-containing supramolecular structures can act as hosts for biologically relevant guest molecules. osti.gov

The interaction of this compound with the organometallic tris(aqua) complex, CpRh(H₂O)₃₂ (where Cp is pentamethylcyclopentadienyl and OTf is trifluoromethanesulfonate), demonstrates its capacity to engage in complex formation that is highly dependent on the reaction conditions, specifically the pH. acs.org

At a pH of 6.1, this compound reacts with the rhodium complex to form a cyclic trimer with the structure [Cp*Rh(μ₂-η¹(N1):η²(N7,O6)-9-MH)]₃(OTf)₃. acs.orgresearchgate.net In this supramolecular assembly, three rhodium centers are bridged by three this compound ligands. This formation highlights the role of the 2-amino group in influencing the final structure; its absence in this compound allows for the creation of this cyclic trimer, a structure not formed by guanine derivatives under similar conditions due to steric hindrance. acs.orgresearchgate.net

However, altering the pH to a more alkaline condition of 10.2 changes the coordination behavior significantly. Under these conditions, the deprotonation of the N1 hydrogen of this compound dictates the resulting structure, leading to the formation of a μ-hydroxy dimer, trans-[CpRh(η¹(N1)-9-MH)(μ-OH)]₂(OTf)₂. acs.org In a non-aqueous solvent like methanol (B129727), the reaction yields yet another product, a mononuclear complex, CpRh(η¹(N7)-9-MH)(MeOH)₂₂. acs.org

The formation of these distinct organometallic structures with this compound as a ligand showcases the principles of molecular recognition, where the specific chemical environment dictates the binding mode and the resulting supramolecular architecture. osti.gov

| Reaction Condition | Resulting Structure | Bonding Mode of this compound |

| pH 6.1 | Cyclic Trimer | μ₂-η¹(N1):η²(N7,O6) |

| pH 10.2 | μ-Hydroxy Dimer | η¹(N1) |

| Methanol | Mononuclear Complex | η¹(N7) |

Octamer Formation with Alkali Earth Metal Cations

Alkaline earth metals are a group of elements in the second column of the periodic table, including beryllium (Be), magnesium (Mg), calcium (Ca), strontium (Sr), and barium (Ba). byjus.comwikipedia.org They readily form divalent cations (M²⁺) and are known to interact with biological molecules. unifr.ch

In the context of supramolecular assembly, certain nucleosides like inosine (B1671953) have been shown to form octameric structures stabilized by alkaline earth metal cations such as Ca²⁺, Sr²⁺, and Ba²⁺. doi.org Electrospray ionization mass spectrometry studies have been crucial in identifying these large molecular assemblies in the gas phase. researchgate.net

Despite the structural similarity of this compound to the hypoxanthine moiety in inosine, research has demonstrated that this compound does not form analogous octamers stabilized by alkaline earth metal cations. doi.org Specifically, when a solution containing this compound and calcium nitrate (B79036) is analyzed, the ion corresponding to an octamer of this compound stabilized by a calcium ion, [M₈ + Ca]²⁺, is not detected. doi.orgresearchgate.net

Interestingly, while this compound does not form a homogenous octamer, it is capable of participating in the formation of "mixed" octamers with inosine. doi.org Mass spectrometry has detected the presence of ions corresponding to [IₙMₘ + Ca]²⁺, where 'I' represents inosine, 'M' represents this compound, and the sum of n and m equals eight. doi.org This indicates that while this compound alone does not support the formation of a stable octameric structure with alkaline earth metal cations, it can be incorporated into such an assembly alongside inosine.

| Molecule(s) | Alkaline Earth Metal Cation | Octamer Formation |

| This compound | Ca²⁺ | Not Detected |

| Inosine | Ca²⁺, Sr²⁺, Ba²⁺ | Detected |

| This compound + Inosine | Ca²⁺ | Detected ("Mixed" Octamer) |

Biochemical and Biological Research on 9 Methylhypoxanthine

Role in Purine (B94841) Metabolism and Salvage Pathways

9-Methylhypoxanthine is a derivative of the naturally occurring purine base hypoxanthine (B114508). Its role in biochemical pathways is understood primarily through its relationship with the key enzymes of purine metabolism and the study of its structural analogs. The purine salvage pathway is a crucial metabolic route that recycles purine bases, which are products of nucleotide degradation, converting them back into usable nucleotides. mdpi.com This pathway is essential for maintaining the cellular pool of nucleotides required for DNA and RNA synthesis, energy metabolism, and signaling. nih.gov Key enzymes in this pathway include Purine Nucleoside Phosphorylase (PNP) and Hypoxanthine-guanine phosphoribosyltransferase (HPRT), both of which interact with hypoxanthine and its derivatives. mdpi.comnih.gov

Purine Nucleoside Phosphorylase (PNP) is a vital enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides, such as inosine (B1671953) and guanosine (B1672433), into the corresponding purine base and (deoxy)ribose-1-phosphate. nih.govmdpi.com Deficiency of PNP in humans leads to a severe T-cell immunodeficiency due to the accumulation of toxic metabolites. scirp.org This makes PNP a significant target for the development of immunosuppressive and anti-cancer agents. nih.gov

The interaction of this compound with PNP is primarily understood in the context of inhibitor design. The hypoxanthine base is a key structural component for ligand binding within the PNP active site. nih.gov However, the methylation at the N9 position, where the glycosidic bond to the ribose sugar would normally form, prevents this compound from acting as a substrate in the reverse (synthesis) reaction. Instead, research has focused on analogs, particularly those with modifications that mimic the transition state of the enzymatic reaction, to create potent inhibitors. eurekaselect.com

Analogs of hypoxanthine are central to the design of powerful PNP inhibitors. A particularly important analog is 9-deazahypoxanthine, where the N9 nitrogen is replaced with a carbon atom. This modification makes the base resistant to cleavage while retaining the essential features for binding to the PNP active site. nih.gov These deaza-analogs are not substrates but are key components of transition-state inhibitors. eurekaselect.com

Transition-state theory has guided the development of immucillins, which are potent PNP inhibitors that mimic the ribocationic transition state of the PNP-catalyzed reaction. eurekaselect.com These inhibitors, such as Forodesine (also known as Immucillin-H), combine a 9-deazahypoxanthine moiety with a ribose mimic, like an iminoribitol ring. eurekaselect.com These compounds bind to PNP with extremely high affinity, orders of magnitude tighter than the natural substrates, effectively blocking the enzyme's activity. nih.gov The tight binding is achieved through specific interactions between the 9-deazahypoxanthine base and amino acid residues in the enzyme's active site. nih.gov

Building on the importance of the 9-deazahypoxanthine core, researchers have developed novel acyclic nucleoside phosphonates as potent PNP inhibitors. nih.govuochb.cz These compounds feature a 9-deazahypoxanthine base linked to an acyclic side chain containing a phosphonate (B1237965) group, which acts as a stable mimic of the phosphate (B84403) in the natural substrate. researchgate.net This design strategy has yielded a series of powerful inhibitors with significant therapeutic potential. uochb.cznih.gov

Biological studies have demonstrated that these inhibitors exhibit strong activity against PNP from various species and show selective cytotoxicity toward T-lymphoblastic cell lines. nih.govuochb.cznih.gov The effectiveness of these inhibitors underscores the critical role of the hypoxanthine-like base in targeting the PNP enzyme.

Below is a table summarizing the inhibitory activity of selected acyclic nucleoside phosphonate inhibitors bearing a 9-deazahypoxanthine nucleobase.

| Inhibitor Type | Target Enzyme | IC₅₀ Value | Selective Cytotoxicity (CC₅₀) on T-lymphoblastic cells |

| Acyclic Nucleoside Phosphonate (9-deazahypoxanthine) | Human PNP | As low as 19 nM | As low as 9 nM |

| Acyclic Nucleoside Phosphonate (9-deazahypoxanthine) | Mycobacterium tuberculosis PNP | As low as 4 nM | Not applicable |

Data sourced from studies on novel PNP inhibitors based on acyclic nucleoside phosphonates. nih.govuochb.cznih.gov

Xanthine (B1682287) oxidase is another critical enzyme in purine metabolism, responsible for the catabolism of purine bases. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid. researchgate.net The compound allopurinol, a structural isomer of hypoxanthine, is a well-known inhibitor of xanthine oxidase used in the treatment of gout. doi.org Given that this compound is a methylated derivative of hypoxanthine, it is structurally related to both the natural substrate and known inhibitors of xanthine oxidase. The ability of xanthine oxidase to act on various purine derivatives suggests a likely interaction, though specific studies on this compound as a substrate or inhibitor for this enzyme are not extensively detailed in the reviewed literature.

Hypoxanthine-guanine phosphoribosyltransferase (HPRT) is the central enzyme in the salvage of hypoxanthine. mdpi.com It catalyzes the conversion of hypoxanthine and guanine (B1146940) back to their respective nucleotide forms, inosine monophosphate (IMP) and guanosine monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. mdpi.comresearchgate.net

The influence of this compound on HPRT activity is likely inhibitory. Structure-activity relationship studies on the phosphoribosyltransferase from Toxoplasma gondii have provided insight into the requirements for ligand binding. ebi.ac.uk These studies, using hypoxanthine as a reference compound, concluded that for effective binding, the purine analogue should have no exocyclic substituents at the 9-position and preferably a pyrrole-type nitrogen at this position. ebi.ac.uk The presence of a methyl group at the N9 position of this compound would sterically hinder its binding to the active site and prevent it from acting as a substrate for HPRT.

Relationship to Xanthine Oxidase

Tautomeric Forms and Their Biological Implications

Like other purine bases, this compound can exist in different isomeric forms known as tautomers, which differ in the position of a proton. nih.gov This phenomenon, known as tautomerism, is crucial for the chemical versatility and biological function of nucleic acids and their analogs. nih.gov

Studies using matrix isolation techniques combined with Fourier transform infrared spectroscopy have shown that this compound predominantly exists in the oxo tautomeric form. doi.orgresearchgate.net However, a minor population of the hydroxy tautomer has also been detected. researchgate.net A significant finding is that the dominant oxo form can be converted into the hydroxy tautomer through a proton transfer photoreaction induced by UV light. doi.orgresearchgate.net

The biological implications of these tautomeric forms are significant. Tautomers have different hydrogen-bonding capabilities, which can fundamentally alter their interactions with biological macromolecules like enzymes and nucleic acids. nih.gov For this compound, the methylation at the N9 position has been shown to break the strong intermolecular hydrogen-bond network that is observed in its parent molecule, hypoxanthine. aip.org This alteration changes the photodynamical behavior of the molecule in aqueous solution and influences how it interacts with its environment, which has potential consequences for its recognition by biological targets. aip.org

Oxo and Hydroxy Tautomerism and Photo-Induced Transformations

This compound, like other hypoxanthine derivatives, exists in tautomeric forms. The oxo tautomer is predominantly found in freshly deposited low-temperature argon matrices. researchgate.netnih.gov However, a minor population of the hydroxy tautomer has also been detected in an argon matrix even before any irradiation. researchgate.netnih.gov

Studies using matrix isolation techniques combined with Fourier transform infrared (FTIR) spectroscopy have demonstrated that this compound undergoes photo-induced transformations. researchgate.netnih.gov Upon exposure to UV light with wavelengths greater than 230 nm or 270 nm, a proton transfer photoreaction occurs. researchgate.netnih.govdoi.org This reaction converts the more stable oxo form into the corresponding hydroxy tautomer. researchgate.netnih.govdoi.org In addition to this primary transformation, the generation of conjugated ketenes has been observed as a minor photoproduct. researchgate.netnih.gov The identification of the oxo and hydroxy tautomers was confirmed by comparing their experimental IR spectra with spectra predicted by theoretical calculations. nih.govdoi.org For a related model compound, 4(3H)-pyrimidinone, this UV-induced oxo-to-hydroxy transformation was shown to be photoreversible. researchgate.netnih.govdoi.org

Solvent Effects on Tautomeric Equilibria

The nature and polarity of the solvent can significantly influence the tautomeric equilibrium of purine analogs. nih.gov For hypoxanthine, different hydrogen bonding networks form around its various tautomers in aqueous solution, which can modify their excited-state properties. rsc.org In the case of this compound (9MHPX), the presence of the methyl group at the N9 position plays a crucial role in its interaction with solvent molecules, particularly in aqueous solutions. aip.org

Quantum mechanical/molecular mechanical (QM/MM) studies show that the methyl group in the solvated 9MHPX system acts to disrupt the strong hydrogen-bond network that would otherwise form, for instance, with the parent keto-N9H tautomer of hypoxanthine. aip.org This disruption of the hydrogen-bond network by the methyl group leads to a faster decay from the excited S1 state back to the S0 ground state in aqueous solution when compared to the unsubstituted keto-N9H hypoxanthine. aip.org While the keto-N7H and keto-N9H tautomers of hypoxanthine are found in approximately equal amounts in methanol (B129727) solution, the solvent environment is a key factor in determining the properties and behavior of its derivatives. rsc.orgaip.org

Cellular and Molecular Biological Studies

DNA Binding Studies with Metal Complexes

This compound serves as a ligand in coordination chemistry, forming complexes with various transition metals, which are studied for their potential interactions with biological macromolecules like DNA. researchgate.net Research has detailed the reactions between platinum(II) and platinum(IV) amine compounds and this compound. nih.gov It has been found that Pt(II) compounds react readily with the N7 position of the purine base. researchgate.net

Further studies involving palladium(II) and platinum(II) complexes with this compound have revealed N1-coordination. hoffmanlab.org Organometallic complexes, such as those with (η5-pentamethylcyclopentadienyl)rhodium (CpRh), have also been studied. osti.gov At a pD of 10.50, a CpRh complex of this compound was formed, which was identified as a dimer with the formula [(Cp*Rh)(η1(N1)-9-methylhypoxanthinyl)(µ-OH)]2. osti.gov A key feature of this structure is the unique η1(N1) binding mode, as opposed to the more common N7 binding, and the presence of intramolecular hydrogen bonding between the µ-OH groups and the O6 of the nucleobase. osti.gov The stepwise coordination of Pt(II) and Pd(II) metal fragments to this compound has also been shown to produce a large, closed octadecanuclear Pt6Pd12 cluster. hoffmanlab.org

Effects on DNA Thermostability of N1-Substituted Hypoxanthines

The incorporation of modified nucleobases into DNA oligonucleotides can affect their structural integrity and stability. Studies on oligonucleotides containing N1-substituted hypoxanthines, including N1-methylhypoxanthine, have been conducted to assess these effects. nih.govnih.gov A post-synthetic method was developed to introduce modifications at the N1-position of purines within DNA oligomers. nih.govresearchgate.net

| Duplex Composition (11mer) | Melting Temperature (Tm) | Reference |

|---|---|---|

| Contains Hypoxanthine (I) | 48.8°C | nih.gov |

| Contains N1-methylhypoxanthine (X) | 32-33°C | nih.gov |

Potential as a Biomarker for Disease States

In the pathophysiology of ischemic stroke, disturbances in nucleotide metabolism play a significant role. frontiersin.org During ischemia, the disruption of blood supply leads to tissue hypoxia and a rapid breakdown of energy molecules like ATP, resulting in the accumulation of metabolites such as hypoxanthine. frontiersin.orgopenaccessjournals.com Hypoxanthine is an intermediate in the purine catabolism pathway, converted to xanthine and then uric acid by the enzyme xanthine oxidase (XO). researchgate.netnih.gov This process also generates reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. openaccessjournals.commdpi.com

Several studies have identified hypoxanthine as a potential biomarker for ischemic stroke. researchgate.netnih.gov Its levels are significantly elevated in the serum of stroke patients and in animal models during the acute stage. nih.gov Elevated plasma hypoxanthine has been associated with increased brain edema, larger infarct volumes, blood-brain barrier disruption, and worse functional outcomes. openaccessjournals.comnih.gov Specifically, elevated hypoxanthine was linked to increased levels of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in the breakdown of the blood-brain barrier. openaccessjournals.comnih.gov The accumulation of hypoxanthine following a stroke is thought to be partly due to the reduced activity of XO in the initial hours after the event. researchgate.net Given that hypoxanthine metabolism is closely associated with the pathological changes in stroke, its derivatives, such as this compound, are relevant to the metabolic profiling of this disease state. nih.gov

Urinary Metabolite in Non-Hodgkin Lymphoma

Research into urinary biomarkers for Non-Hodgkin Lymphoma (NHL) has explored the role of various metabolites. One area of investigation has been the urinary levels of purine compounds. In contrast to some other malignancies where elevated levels of methylated purines are observed, studies in NHL patients have indicated a significant decrease in the urinary concentration of hypoxanthine.

In one study, low-mass-ion profiling of urine samples from NHL patients and control subjects identified a specific ion with a mass-to-charge ratio (m/z) of 137.08 that was significantly lower in the urine of NHL patients. d-nb.infonih.gov This ion was subsequently identified as hypoxanthine. d-nb.infonih.govresearchgate.net The study found that the concentration of hypoxanthine in the urine of NHL patients was significantly decreased. d-nb.infonih.govresearchgate.net At a specific cutoff concentration, this decrease in hypoxanthine demonstrated notable sensitivity and specificity for distinguishing NHL patients from healthy individuals. d-nb.inforesearchgate.net This suggests that the altered purine metabolism leading to lower urinary hypoxanthine could serve as a potential non-invasive diagnostic marker for NHL screening. d-nb.infonih.govresearchgate.net The levels of its oxidative product, xanthine, were also found to be significantly lower in the urine of NHL patients. researchgate.net

It has been proposed that the increased synthesis of DNA in rapidly proliferating cancer cells might lead to greater utilization of adenine (B156593), which could, in turn, result in a decreased level of its metabolic byproduct, hypoxanthine. researchgate.net

Elevation in Gestational Diabetes Mellitus (GDM)

Gestational diabetes mellitus (GDM) is a condition characterized by glucose intolerance that begins or is first recognized during pregnancy. uspharmacist.com It is a common metabolic complication of pregnancy and is associated with risks for both the mother and the fetus if not properly managed. uspharmacist.com

Metabolomic studies have been conducted to identify potential biomarkers for GDM. Research has shown that the urinary concentrations of certain metabolites, including 1-methylhypoxanthine (B72709), are consistently upregulated in patients diagnosed with GDM. hoffmanlab.org This elevation appears throughout pregnancy, suggesting a persistent alteration in metabolic pathways. hoffmanlab.org

The identification of 1-methylhypoxanthine as a human urinary metabolite has been documented, and its presence has been specifically noted in the urine of pregnant women with GDM. ebi.ac.ukebi.ac.uk This finding points to a potential link between purine metabolism and the pathophysiology of GDM.

Methylated Purines as Urinary Markers in Hepatocellular Carcinoma (HCC)

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver. The search for reliable and non-invasive biomarkers is a crucial aspect of improving early detection and diagnosis. Urinary markers are of particular interest due to the ease and non-invasive nature of sample collection. nih.gov

Early studies dating back to the 1970s observed elevated urinary levels of several methylated purines in patients with HCC. nih.gov Among the compounds identified were 7-methylguanine (B141273), 1-methylguanine, N-dimethylguanine, and 1-methylhypoxanthine. nih.gov The presence of these modified purines in the urine of HCC patients suggests an altered metabolic state associated with the cancer.

Further research in animal models has supported these findings. Studies in rats with transplanted liver tumors also showed increased urinary excretion of 7-methylguanine and 1-methylhypoxanthine. nih.gov The concentrations of these methylated purines were significantly higher just two days after tumor injection and continued to increase. nih.gov Analysis of tumor RNA in these studies revealed a higher degree of methylation compared to the liver RNA of control animals. nih.gov This suggests that the increased urinary excretion of these compounds may be due to both an increased turnover of tumor RNA and a higher level of methylation within that RNA. nih.gov

In vitro Cytotoxicity Studies of Derivatives

The cytotoxic potential of various derivatives of this compound and related purine compounds has been investigated in several in vitro studies against various cancer cell lines.

One area of research has focused on the synthesis of α-methylene-γ-lactones covalently linked to purine bases, including hypoxanthine. nih.gov These compounds were tested for their cytotoxicity against L-1210 tissue culture cells. nih.gov

Another study explored the cytotoxicity of metallamacrocycles self-assembled from organometallic clips and purine-based ligands. A platinum(II)-based macrocycle derived from this compound was evaluated for its cytotoxic effects on A549 (human lung carcinoma), KB (human oral cancer), and HaCaT (human skin keratinocyte) cell lines. frontiersin.org The results indicated that the self-assembled macrocycle exhibited higher toxicity against the cancer cell lines compared to its individual components. frontiersin.org Similarly, another study investigated the cytotoxicity of irregular hexagonal metallamacrocycles, finding that a smaller macrocycle showed a higher cytotoxic effect against A549, MCF7 (human breast cancer), and KB cell lines. acs.org

Additionally, unsaturated acyclonucleoside analogues have been synthesized and evaluated for their biological activity. Among these, certain derivatives of 9-[(propargyloxy)methyl]hypoxanthine, such as 9-[(propargyloxy)methyl]-6-mercaptopurine and 9-[(propargyloxy)methyl]azathioprine, demonstrated some level of inhibition of cancer cell growth in vitro. nih.gov

The following table summarizes the in vitro cytotoxicity data for selected this compound derivatives and related compounds.

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference(s) |

| α-Methylene-γ-lactone of hypoxanthine | L-1210 | Active | nih.gov |

| Pt(II)-based macrocycle of this compound | A549, KB, HaCaT | Higher toxicity than components | frontiersin.org |

| Irregular hexagonal metallamacrocycle | A549, MCF7, KB | Higher cytotoxic effect for smaller macrocycle | acs.org |

| 9-[(propargyloxy)methyl]-6-mercaptopurine | Cancer cell lines | Minimal inhibition of cell growth | nih.gov |

| 9-[(propargyloxy)methyl]azathioprine | Cancer cell lines | Minimal inhibition of cell growth, 14% cell death | nih.gov |

S-Adenosyl-L-homocysteine Hydrolase Inhibition by Acyclonucleosides

S-adenosyl-L-homocysteine (SAH) hydrolase is an enzyme that plays a critical role in regulating cellular methylation reactions. amegroups.orgfrontiersin.org It catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. amegroups.orgacs.org The inhibition of SAH hydrolase can disrupt these methylation processes, which are vital for the replication of viruses and the growth of neoplastic tissues, making it a potential target for antiviral and anticancer therapies. nih.govacs.org

Research has been conducted on the design and synthesis of acyclonucleoside analogues as potential inhibitors of SAH hydrolase. nih.gov This includes the preparation of (propargyloxy)methyl acyclonucleoside analogues of various purines, including hypoxanthine. nih.gov Specifically, 9-[(propargyloxy)methyl]hypoxanthine has been synthesized as part of these investigations. nih.gov

While some of the synthesized unsaturated acyclonucleosides, such as derivatives of 9-[(propargyloxy)methyl]adenine, showed some biological activity, the direct inhibitory effect of the this compound-related compounds on SAH hydrolase was not explicitly detailed in the provided context. nih.gov However, the biodistribution results of a related iodinated adenine analogue suggested that it might serve as a substrate for SAH hydrolase. nih.gov This line of research indicates an ongoing effort to develop novel nucleoside analogues, including those derived from hypoxanthine, that can modulate the activity of this key enzyme. nih.govacs.org

Advanced Methodologies and Future Directions

Application of Advanced Mass Spectrometry in Metabolomics

Advanced mass spectrometry (MS) has become an indispensable tool in metabolomics for the high-throughput analysis of small molecules in biological samples. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for discovering disease biomarkers. nih.gov In the context of 9-Methylhypoxanthine, these methods are crucial for its identification and quantification within complex biological matrices like plasma, urine, and tissue.

Untargeted metabolomics, which aims to detect as many metabolites as possible in a sample, provides a comprehensive overview of the metabolome. nih.govfrontiersin.org This approach has been successfully applied in studies of various diseases, including diabetes and its complications, chronic liver diseases, and cancer. nih.govfrontiersin.orgxiahepublishing.com For instance, a metabolomic analysis of urine samples from patients with chronic hepatitis B identified significant disruptions in several metabolic pathways, including amino sugar and nucleotide sugar metabolism. xiahepublishing.com While this particular study identified 2-methylhypoxanthine as a key altered metabolite, the analytical principles are directly applicable to its isomer, this compound. xiahepublishing.com

The key advantages of using advanced MS in this field include:

High Sensitivity: Modern instruments can detect metabolites at very low concentrations (ng/mL levels), which is essential for identifying subtle metabolic changes associated with disease. frontiersin.org

Broad Coverage: LC-MS-based methods can analyze a wide range of metabolites, from polar compounds to non-polar lipids, in a single run. frontiersin.org

Structural Characterization: High-resolution MS and tandem MS (MS/MS) provide accurate mass measurements and fragmentation patterns, which are invaluable for identifying unknown metabolites and confirming the structure of compounds like this compound. nih.gov

Quantitative Analysis: When used with internal standards, MS techniques allow for the precise quantification of specific metabolites, enabling the monitoring of changes in their levels over time or in response to stimuli. nih.gov

Future metabolomics research will likely continue to leverage these advanced MS techniques to further elucidate the role of this compound and other methylated purines in health and disease, providing new insights into metabolic pathways and potential biomarkers. wistar.org

Integration of Computational Chemistry with Experimental Data

The integration of computational chemistry with experimental findings provides a powerful synergy for understanding the molecular properties and behavior of this compound. Theoretical calculations can predict structures, energies, and spectroscopic properties, offering a detailed interpretation of experimental results that might otherwise be difficult to obtain.

A significant area of this integration is the study of tautomerism. The compound this compound can exist in different tautomeric forms (oxo and hydroxy), and understanding their relative stability is crucial for explaining its biological recognition and binding. acs.orgresearchgate.net Computational studies, combined with experimental techniques like Fourier-transform infrared (FTIR) spectroscopy in matrix isolation, have been used to investigate the UV-induced proton transfer that converts the dominant oxo form into the hydroxy tautomer. researchgate.net

Another key application is in the development of classical force fields for molecular dynamics (MD) simulations. Recently, a new non-empirical intermolecular force field, NICE-FF, was developed using interaction energy datasets that included this compound to add new atom types. aip.orgitu.edu.tr This machine learning-assisted parametrization allows for more accurate simulations of nucleic acids and related molecules, and its performance has been shown to outperform well-known existing force fields. aip.orgitu.edu.tr

Furthermore, hybrid quantum mechanical/molecular mechanical (QM/MM) approaches have been employed to study the photodynamics of this compound in aqueous solutions. researchgate.netoup.com These simulations investigate the ultrafast excited-state deactivation processes, exploring the conical intersections between electronic states that govern how the molecule dissipates energy after absorbing UV light. researchgate.net Such studies are fundamental to understanding the photostability of purine (B94841) derivatives.

The table below summarizes key computational methods and their applications to this compound.

| Computational Method | Application | Key Findings | Research Focus |

| QM/MM MD Simulations | Studying ultrafast excited-state deactivation in water. | Revealed the relaxation pathways and conical intersections between the S1 and S0 states after UV excitation. researchgate.net | Photodynamics, Photostability |

| Force Field Parametrization (NICE-FF) | Extending atom types for a new non-empirical force field. | Interaction energy datasets of this compound were used to train and extend the force field for nucleic acids. aip.orgitu.edu.tr | Molecular Modeling, Simulation Accuracy |

| Density Functional Theory (DFT) | Calculating vibrational frequencies and IR intensities. | Supported the interpretation of experimental FTIR spectra for identifying different tautomers. researchgate.net | Tautomerism, Spectroscopy |